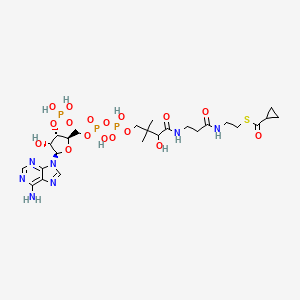

Cyclopropanecarbonyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropanecarboxyl-CoA is an organic molecule.

Aplicaciones Científicas De Investigación

Microbial Metabolism

Cyclopropanecarbonyl-CoA plays a crucial role in the metabolic pathways of certain microorganisms, particularly in the degradation of cyclopropanecarboxylate. Research has shown that specific strains of bacteria, such as Rhodococcus rhodochrous, can utilize cyclopropanecarboxylate as their sole carbon source. This process involves the conversion of cyclopropanecarboxylate to this compound, which is then further metabolized through a series of enzymatic reactions.

Key Findings:

- Cyclopropanecarboxylate undergoes oxidative degradation via this compound and subsequent intermediates like 3-hydroxybutyryl-CoA .

- The enzymes responsible for these transformations are inducible and demonstrate specificity for CoA thioesters, highlighting their potential utility in bioremediation and bioconversion processes .

Enzyme Catalysis

The enzymatic activity associated with this compound is of particular interest for biocatalysis. The compound serves as a substrate for various enzymes that facilitate the oxidation and reduction processes necessary for energy production in microbial cells.

Enzyme Interaction:

- This compound is involved in the reduction of NAD+ to NADH during the oxidation of cyclopropanecarboxylate, indicating its role in cellular respiration .

- The presence of CoA and ATP is essential for these reactions, suggesting that this compound could be harnessed in synthetic biology applications to engineer microbial strains for enhanced metabolic efficiency .

Therapeutic Potential

While direct therapeutic applications of this compound are still under investigation, its structural analogs have shown promise in pharmacological contexts. For instance, derivatives such as cyclopropanecarbonyl-l-carnitine have been studied for their effects on mitochondrial function and fatty acid metabolism.

Pharmacological Insights:

- Cyclopropanecarbonyl-l-carnitine exhibits inhibitory effects on palmitoyl-l-carnitine oxidation, suggesting a potential role in modulating metabolic pathways related to energy expenditure and lipid metabolism .

- This inhibition may provide insights into developing treatments for metabolic disorders or conditions associated with mitochondrial dysfunction.

Case Study 1: Biodegradation Pathways

In a study focused on Rhodococcus rhodochrous, researchers identified a novel pathway for the degradation of cyclopropanecarboxylate involving this compound. This pathway was characterized by the induction of specific enzymes that facilitate the breakdown of this strained compound into less toxic metabolites .

Case Study 2: Metabolic Engineering

Another investigation explored the engineering of microbial strains to enhance the production of this compound derivatives. By manipulating metabolic pathways, researchers aimed to increase the yield of valuable compounds that could serve as precursors for pharmaceuticals or biofuels .

Propiedades

Fórmula molecular |

C25H40N7O17P3S |

|---|---|

Peso molecular |

835.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclopropanecarbothioate |

InChI |

InChI=1S/C25H40N7O17P3S/c1-25(2,19(35)22(36)28-6-5-15(33)27-7-8-53-24(37)13-3-4-13)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,3-10H2,1-2H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19?,23-/m1/s1 |

Clave InChI |

NCSHVCWGZZSPQT-NNYIDDMCSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |

Sinónimos |

coenzyme A, cyclopropanecarboxyl- cyclopropanecarboxyl-CoA S-cyclopropanecarboxyl-coenzyme A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.